Technical Monograph: Physicochemical Properties of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid
Technical Monograph: Physicochemical Properties of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid
[1]
Executive Summary
This technical guide profiles 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid , commonly referred to as S-(2-phenoxyethyl)-L-cysteine .[1] This molecule represents a critical structural motif in xenobiotic metabolism, specifically as an intermediate in the mercapturic acid pathway of phenoxyethyl halides.
Functionally, it is a thioether-linked non-proteinogenic amino acid.[1] Its physicochemical behavior is defined by a "hybrid" architecture: a hydrophilic, zwitterionic amino acid head group coupled to a lipophilic phenoxyethyl tail. This duality governs its solubility, membrane permeability via Large Neutral Amino Acid Transporters (LAT), and utility as a synthetic building block in peptidomimetic drug design.
Part 1: Molecular Architecture & Identification[1]
Nomenclature and Identifiers
This compound is an S-substituted derivative of cysteine.[1][2] In biological systems, it almost exclusively exists as the L-isomer (R-configuration at the
| Identifier | Detail |
| IUPAC Name | (2R)-2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid |
| Common Name | S-(2-phenoxyethyl)-L-cysteine |
| Molecular Formula | C |
| Molecular Weight | 241.31 g/mol |
| SMILES | C1=CC=C(C=C1)OCCSCC(C(=O)O)N |
| Stereochemistry | L-isomer (2R) |
Structural Analysis
The molecule consists of three distinct domains that dictate its reactivity and properties:
-
Zwitterionic Head: The
-amino acid moiety (COOH/NH ) dominates aqueous solubility and pH-dependent ionization.[1] -
Thioether Linker: The sulfur atom is dialkylated (sulfide), rendering it non-ionizable (unlike the free thiol in cysteine) but susceptible to oxidation.
-
Lipophilic Tail: The 2-phenoxyethyl group adds significant hydrophobicity and steric bulk compared to native cysteine.[1]
Part 2: Physicochemical Profiling[1]
Thermodynamic & Solubility Properties
Note: Values marked with () are predicted based on Quantitative Structure-Property Relationship (QSPR) models of structural analogs like S-benzyl-L-cysteine.*[1]
| Property | Value / Range | Significance in Research |
| pKa (Carboxyl) | 1.8 – 2.1 | Deprotonated (COO |
| pKa (Amine) | 8.6 – 8.9 | Protonated (NH |
| Isoelectric Point (pI) | ~5.4 | pH of minimum solubility; net charge is zero.[1] |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderately lipophilic.[1] More permeable than native cysteine (LogP -2.5).[1] |
| Water Solubility | Moderate | High solubility at pH < 2 or pH > 9; reduced solubility near pI.[1] |
| Melting Point | 185 – 190 °C (dec.) | Typical for amino acid zwitterions; decomposes upon melting.[1] |
Ionization Behavior
At physiological pH (7.4), the molecule exists primarily as a zwitterion .
-
pH < 1.8: Cationic species (COOH, NH
). -
pH 2.1 – 8.6: Zwitterionic species (COO
, NH ).[1] This is the dominant form in plasma. -
pH > 9.0: Anionic species (COO
, NH ).[1]
Stability Profile
-
Oxidation: The thioether sulfur is stable against hydrolysis but can be oxidized by peroxides or metabolic enzymes (FMOs) to the sulfoxide (S=O) and sulfone (O=S=O).[1]
-
Hydrolysis: The ether linkage (phenoxy-ethyl) is robust under standard physiological conditions but may cleave under strong acidic stress.[1]
Part 3: Synthetic Routes & Purification[3]
The synthesis of S-(2-phenoxyethyl)-L-cysteine typically employs a nucleophilic substitution reaction (Williamson ether synthesis analogy) where the thiolate of cysteine attacks an alkyl halide.[1]
Synthesis Protocol (Thiol Alkylation)
Reagents: L-Cysteine hydrochloride, 1-Bromo-2-phenoxyethane, Sodium Hydroxide (NaOH), Ethanol/Water.[1]
-
Preparation of Thiolate: Dissolve L-cysteine HCl in a degassed ethanol/water (1:1) mixture. Add 2.2 equivalents of NaOH to neutralize the hydrochloride and deprotonate the thiol (forming the thiolate anion, RS
). -
Alkylation: Dropwise add 1.1 equivalents of 1-bromo-2-phenoxyethane. The reaction is exothermic.
-
Reflux: Heat to mild reflux (60–70°C) for 2–4 hours to ensure completion.
-
Precipitation (Isoelectric Focusing): Cool the solution. Adjust pH to the isoelectric point (~5.4) using glacial acetic acid.[1] The zwitterionic product will precipitate as a white solid.
-
Purification: Recrystallize from hot water or aqueous ethanol to remove inorganic salts (NaBr).[1]
Workflow Diagram
Caption: Synthetic pathway for S-(2-phenoxyethyl)-L-cysteine via thiolate alkylation under basic conditions.
Part 4: Analytical Characterization
To validate the identity of the synthesized material, the following spectral features are diagnostic.
Proton NMR ( H-NMR)
Solvent: D
-
Aromatic Region (6.9 – 7.3 ppm): Multiplets corresponding to the 5 protons of the phenoxy group.
-
Ether Linker (
to O) (~4.1 ppm): Triplet ( Hz).[1] Deshielded by oxygen.[1] -
Thioether Linker (
to S) (~2.9 ppm): Triplet ( Hz).[1] -
Cysteine
-CH (2.8 – 3.1 ppm): Multiplet (diastereotopic protons).[1] -
Cysteine
-CH (~3.8 ppm): Doublet of doublets.[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode (M+H)
: m/z 242.1. -
Fragmentation: Loss of the amino acid backbone often yields a tropylium-like ion or phenoxyethyl fragments.[1]
Part 5: Biological Implications (ADME)[1]
Metabolic Context: The Mercapturic Acid Pathway
This molecule is a classic intermediate in the detoxification of alkylating agents (e.g., 1-bromo-2-phenoxyethane).[1]
-
Conjugation: Glutathione S-Transferase (GST) conjugates the xenobiotic to Glutathione (GSH).[1]
-
Degradation:
-Glutamyl transpeptidase (GGT) and dipeptidases remove glutamate and glycine, leaving the S-(2-phenoxyethyl)-L-cysteine conjugate.[1] -
Excretion/Acetylation: The cysteine conjugate is N-acetylated by NAT8 in the kidney to form the final Mercapturic Acid (N-acetyl-S-(2-phenoxyethyl)-L-cysteine), which is excreted in urine.[1]
Transport Mechanisms
Unlike native cysteine, the bulky phenoxy group allows this molecule to utilize L-type Amino Acid Transporters (LAT1/LAT2) .[1] This is critical for drug delivery, as LAT1 is highly expressed at the Blood-Brain Barrier (BBB), potentially allowing phenoxyethyl-cysteine analogs to penetrate the CNS.
Biological Pathway Diagram
Caption: Mercapturic acid pathway showing the formation and fate of S-(2-phenoxyethyl)-L-cysteine.
References
-
Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases. Amino Acids, 30(1), 1-15.[1] Link
-
Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). Enzymes and transport systems involved in the formation and disposition of glutathione S-conjugates. Pharmacological Reviews, 47(4), 271-330.[1] Link
-
PubChem. (2025).[1][3] Compound Summary: S-benzyl-L-cysteine (Analogous Physicochemical Data). National Library of Medicine. Link[1]
-
Enjalbert, B., et al. (2022). Metabolomics of S-substituted cysteines in biological fluids. Journal of Chromatography B. Link
-
Wang, W., & Ballatori, N. (1998). Endogenous glutathione conjugates: Occurrence and biological functions. Pharmacological Reviews, 50(3), 335-356.[1] Link
Sources
- 1. S-(2-Carboxyethyl)cysteine | C6H11NO4S | CID 23618202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-(2-hydroxyethyl)cysteine | C5H11NO3S | CID 119224 - PubChem [pubchem.ncbi.nlm.nih.gov]
